2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound belongs to a class of thienopyrimidine derivatives, characterized by a fused thiophene-pyrimidine core with substituents that modulate its biochemical and pharmacological properties. The structure features a 4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl moiety linked via a methylsulfanyl bridge to an N-(4-methyl-1,3-thiazol-2-yl)acetamide group. The propan-2-yl (isopropyl) substituent at position 6 and the 4-methylthiazole moiety are critical for its solubility and target binding affinity. Synthesis pathways for analogous compounds often involve thiol alkylation reactions, as seen in methods for related 2-thiopyrimidin-4-one derivatives .
Properties
Molecular Formula |
C16H18N4O2S3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H18N4O2S3/c1-8(2)11-4-10-14(22)18-12(19-15(10)25-11)6-23-7-13(21)20-16-17-9(3)5-24-16/h4-5,8H,6-7H2,1-3H3,(H,17,20,21)(H,18,19,22) |
InChI Key |
ITSDJLAIAXVNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions usually involve condensation reactions under basic or acidic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Molecular Composition
The molecular formula of the compound is CHNOS, with a molecular weight of approximately 414.5 g/mol. The presence of various functional groups enhances its reactivity and solubility, making it an attractive candidate for medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Thieno[2,3-d]pyrimidine core | Provides structural stability and biological activity |
| Sulfanyl group | Enhances reactivity with biological targets |
| Thiazole moiety | Associated with various pharmacological effects |
Anticancer Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. Preliminary studies suggest that 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide may inhibit specific enzymes involved in cancer progression. In vitro studies have demonstrated its potential to interact with cellular receptors linked to tumor growth inhibition and apoptosis induction .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. The presence of the hydroxy group in its structure is believed to enhance its ability to modulate inflammatory pathways. In silico docking studies have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Case Study 1: Anticancer Evaluation
A study investigated the anticancer effects of similar thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Mechanism
In a separate study focusing on anti-inflammatory activity, docking simulations revealed that compounds with similar structures effectively inhibited 5-lipoxygenase activity in vitro. This suggests that 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide could possess comparable efficacy .
Mechanism of Action
The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the pyrimidine ring, thieno-fused system, and acetamide-linked heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on Solubility and Bioavailability :
- The propan-2-yl group in the target compound likely enhances lipophilicity compared to phenyl analogs (e.g., CAS 402737-21-7), which exhibit higher LogP (3.1 vs. estimated 2.8) .
- Electron-withdrawing groups (e.g., nitro in ) increase metabolic stability but reduce aqueous solubility.
Synthetic Pathways :
- Alkylation of 2-thiopyrimidin-4-one intermediates (as in ) is a common strategy for introducing sulfanyl-acetamide linkages.
- Substituted thiazoles/thiadiazoles are typically attached via nucleophilic substitution or coupling reactions .
Pharmacological Implications: The 4-methylthiazole group in the target compound may enhance kinase inhibition compared to bulkier substituents (e.g., phenylthiazole in ), as smaller groups reduce steric hindrance . Dihydrothieno-pyrimidinone systems (e.g., ) exhibit altered ring strain and hydrogen-bonding capacity compared to the fully aromatic thieno[2,3-d]pyrimidine core.
Lumping Strategy Relevance: Compounds with shared scaffolds (e.g., thienopyrimidine-acetamide hybrids) are often grouped for QSAR studies due to similar reactivity profiles .
Biological Activity
The compound 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound.
Chemical Structure and Properties
Molecular Formula : C18H20N4O2S2
Molecular Weight : 388.5 g/mol
IUPAC Name : N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide
InChI Key : OLMBZAVVYIVJSJ-UHFFFAOYSA-N
The compound features a thieno-pyrimidine core, which is known for its biological activity. The presence of a sulfanyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno-pyrimidines exhibit significant antimicrobial properties. A study on similar compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . This suggests that the compound may possess comparable antimicrobial efficacy.
Anticancer Potential
The thieno-pyrimidine scaffold is recognized for its anticancer properties. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have shown to inhibit DNA gyrase and topoisomerase IV, which are crucial for DNA replication in cancer cells . This activity positions our compound as a potential candidate for further anticancer drug development.
Enzyme Inhibition
The compound's ability to inhibit metabolic enzymes has been documented. Specifically, mercapto-substituted derivatives have shown high antioxidant activity and the capacity to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . This raises the possibility of the compound being explored for neuroprotective effects.
Synthesis
The synthesis of this compound typically involves multiple steps starting from the formation of the thienopyrimidine core through cyclization reactions involving thiophene derivatives and pyrimidine precursors. Subsequent steps include alkylation and amide formation under controlled conditions to ensure high yield and purity.
Case Studies
- Antimicrobial Efficacy : A study synthesized several thieno-pyrimidine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain modifications to the thieno-pyrimidine structure enhanced antibacterial potency significantly compared to standard antibiotics like ceftriaxone .
- Anticancer Activity : In vitro studies showed that compounds derived from thieno-pyrimidines could effectively induce apoptosis in cancer cell lines through caspase activation pathways. This was particularly noted in studies focusing on breast and colon cancer models .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves reductive amination and oxidation steps. For example, Dess-Martin periodinane (DMP) efficiently oxidizes methanol derivatives to aldehydes with 91% yield under anhydrous conditions . Sodium cyanoborohydride (NaBH3CN) at pH 6 facilitates reductive amination of aldehydes with amines (e.g., methoxy-substituted anilines), yielding intermediates in 57–87% efficiency. Characterization relies on IR (to confirm carbonyl groups), NMR (to verify substituent positions), and mass spectrometry. Conflicting data between theoretical and experimental NMR shifts should be resolved via computational modeling (e.g., DFT) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity is typically assessed via HPLC (using C18 columns with acetonitrile/water gradients) and melting point analysis (>300°C decomposition suggests thermal instability ). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring for hydrolysis or oxidation byproducts. For hygroscopic intermediates, storage under argon in desiccators is recommended.
Advanced Research Questions
Q. What strategies address low yields in reductive amination steps during synthesis?
Low yields (e.g., 45% for similar compounds ) may arise from incomplete imine formation or competing side reactions. Optimize pH (5–7) and solvent polarity (dry methanol vs. THF) to favor imine intermediates. Alternative reducing agents (e.g., NaBH(OAc)3) or microwave-assisted synthesis (50–100°C, 30 min) can improve reaction efficiency. Kinetic studies using in situ FTIR or NMR help identify rate-limiting steps .
Q. How can conflicting crystallographic and spectroscopic data for the thieno-pyrimidine core be resolved?
Discrepancies between X-ray diffraction (bond lengths, angles) and NMR/IR data often stem from dynamic effects (e.g., tautomerism). For example, thieno[2,3-d]pyrimidines may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR (VT-NMR) to probe tautomeric equilibria, and compare with DFT-optimized geometries .
Q. What in vitro assays are suitable for evaluating its dihydrofolate reductase (DHFR) inhibitory activity?
DHFR inhibition can be tested via spectrophotometric assays (NADPH depletion at 340 nm) using recombinant human DHFR. IC50 values should be benchmarked against methotrexate. For mechanistic insights, perform X-ray crystallography of the compound bound to DHFR (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonding with Asp54 or Phe31) .
Q. How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?
Structure-activity relationship (SAR) studies should systematically modify:
- The 4-hydroxy group: Replace with electron-withdrawing substituents (e.g., Cl, NO2) to enhance DHFR binding .
- The thiazole ring: Introduce methyl or ethyl groups to improve metabolic stability. Toxicity screening via HepG2 cell viability assays (MTT) and Ames tests for mutagenicity are critical.
Methodological Challenges
Q. What analytical techniques resolve overlapping peaks in HPLC chromatograms of degradation products?
Use hyphenated techniques like LC-MS/MS (Q-TOF or Orbitrap) with collision-induced dissociation (CID) to fragment co-eluting peaks. For isomers, employ chiral columns (e.g., Chiralpak IA) or ion-mobility spectrometry .
Q. How can computational models predict the environmental fate of this compound?
Apply QSAR tools (e.g., EPI Suite) to estimate logP (lipophilicity) and biodegradation potential. Experimental validation includes OECD 301D biodegradation tests (28-day aerobic conditions) and soil adsorption studies using HPLC-UV to measure Koc values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
